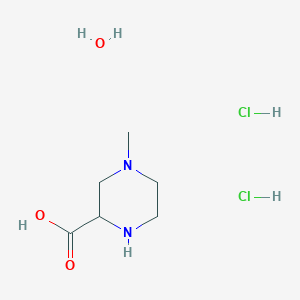

4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate

Description

Properties

IUPAC Name |

4-methylpiperazine-2-carboxylic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH.H2O/c1-8-3-2-7-5(4-8)6(9)10;;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXFOMLHJPXQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Protection : Piperazine-2-carboxylic acid is treated with benzyl chloroformate (Cbz-Cl) in 1,4-dioxane/water at pH 11, forming 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid .

-

Methylation : The secondary amine at position 4 is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

-

Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz group, followed by tert-butoxycarbonyl (Boc) protection to isolate the methylated intermediate.

-

Acidification : Treatment with HCl in dioxane yields the dihydrochloride salt, which is hydrated by recrystallization from ethanol/water.

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| Cbz Protection | 80% | pH 11, 1,4-dioxane/water, 25°C |

| Methylation | 75% | DMF, K₂CO₃, CH₃I, 40°C, 12 h |

| Deprotection/Salt Formation | 85% | 4M HCl/dioxane, 0°C, 2 h |

Solid-Phase Synthesis (Merrifield Method)

Automated solid-phase synthesis enables high-purity production, particularly for scalable batches.

Workflow:

-

Resin Loading : Wang resin is functionalized with Fmoc-protected glycine using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Piperazine Assembly : Sequential coupling of Fmoc-methylpiperazine and Fmoc-2-carboxylic acid building blocks.

-

Cleavage : Trifluoroacetic acid (TFA)/water (95:5) cleaves the product from the resin.

-

Salt Formation : HCl gas is bubbled through an ethanol solution of the free base, followed by lyophilization to obtain the hydrate.

Advantages :

-

Purity : >98% by HPLC due to stepwise purification.

-

Scalability : Batch sizes up to 10 kg reported in industrial settings.

Alkylation of Piperazine Derivatives

Direct alkylation of pre-formed piperazine-2-carboxylic acid offers a streamlined route.

Example Protocol:

-

Substrate Preparation : Piperazine-2-carboxylic acid is dissolved in dry DMF under nitrogen.

-

Methylation : Methyl triflate (0.95 equiv) is added at −20°C, followed by slow warming to 25°C over 6 h.

-

Quenching : Ice-cold water precipitates the product, which is filtered and washed with ethyl acetate.

-

Salt Formation : The product is dissolved in ethanol, treated with 2 equiv HCl, and crystallized at −20°C.

Challenges :

-

Regioselectivity : Competing alkylation at position 1 is mitigated by steric hindrance (e.g., bulky solvents like tert-butanol).

-

Byproducts : Dimethylated impurities (<5%) are removed via recrystallization.

Analytical Characterization

Structural Confirmation:

-

¹H/¹³C NMR : Methyl protons resonate at δ 2.3–2.5 ppm (singlet), while the carboxylic acid proton appears as a broad peak at δ 12.5–13.0 ppm.

-

X-ray Crystallography : Salt crystals (space group P2₁/c) reveal hydrogen-bonding networks between HCl and water molecules.

-

Chiral HPLC : Polysaccharide columns (Chiralpak® IA) resolve enantiomers with a retention time of 8.2 min for the (S)-isomer.

Purity Assessment:

| Method | Conditions | Purity Criteria |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/ACN gradient | >99% area |

| Karl Fischer | Methanol dilution | H₂O ≤ 0.5% w/w |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 70–80% | 90–95% | Moderate | $$ |

| Protection/Deprotection | 75–85% | 95–98% | High | $$$ |

| Solid-Phase | 60–70% | >98% | Industrial | $$$$ |

| Alkylation | 65–75% | 85–90% | Low | $ |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate is primarily used in the development of pharmaceuticals. Its structural properties allow it to act as a scaffold for designing new drugs targeting various biological pathways.

- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant-like activities through modulation of neurotransmitter systems.

- Anticancer Agents : Studies have shown that compounds derived from 4-Methyl-2-piperazinecarboxylic acid can inhibit cancer cell proliferation by targeting specific signaling pathways.

Pharmacology

The compound's interactions with biological targets are crucial for understanding its pharmacological effects. Preliminary findings suggest potential binding interactions with:

- α1- and α2-Adrenoceptors : These receptors are involved in regulating vascular tone and blood pressure, making them significant targets for cardiovascular drugs .

- Serotonin Receptors : The compound may also interact with serotonin receptors, implicating a role in mood regulation and anxiety disorders.

Biochemical Assays

This compound is employed in various biochemical assays to evaluate its efficacy against different biological systems:

- In Vitro Studies : It has been tested against a range of cancer cell lines, demonstrating notable cytotoxicity and potential as an anticancer agent.

- Binding Affinity Studies : Research has focused on elucidating the binding affinities of this compound to various receptors through radiolabeled ligand binding assays.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₆H₁₆Cl₂N₂O₃

- Average Molecular Weight : 235.105 g/mol

- CAS No.: 721876-16-0

- Purity : 95% (typical commercial grade) .

- Structure : A piperazine ring substituted with a methyl group at position 4 and a carboxylic acid group at position 2, forming a dihydrochloride hydrate salt. The hydrate component stabilizes the crystalline structure.

Physicochemical Properties :

- Solubility : High water solubility due to the dihydrochloride salt form, which enhances ionic dissociation .

- Storage : Requires controlled humidity conditions to maintain hydrate stability .

Applications : Primarily used as a synthetic intermediate in pharmaceutical and organic chemistry, leveraging its piperazine core for drug design (e.g., antipsychotics, antivirals) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Solubility and Salt Form Comparisons

- Dihydrochloride vs. Hydrochloride Salts: this compound exhibits superior aqueous solubility compared to mono-hydrochloride analogs (e.g., benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride) due to the presence of two HCl molecules, which enhance ionic interactions with water .

Stability and Hydration Effects

- Hydrate Stability: The hydrate form of 4-methyl-2-piperazinecarboxylic acid dihydrochloride improves crystallinity and shelf life, similar to the dihydrate structure in 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine derivatives .

- Non-hydrated analogs (e.g., acylated piperazines in ) require anhydrous storage to prevent deliquescence .

Purity and Commercial Considerations

- Purity Grades :

- Cost and Availability :

Research Findings and Key Insights

- Pharmaceutical Relevance : Dihydrochloride salts are preferred over hydrochlorides for APIs requiring high bioavailability, as demonstrated in antihypertensive agents () and antipsychotics .

- Structural Flexibility : Piperazine derivatives with carboxylic acid groups (e.g., the target compound) are versatile intermediates, whereas bulky substituents (e.g., tetrahydrofuran-carbonyl in ) limit reactivity .

- Synthetic Challenges : Hydrate stability necessitates precise crystallization conditions, contrasting with anhydrous salts that risk hygroscopic degradation .

Biological Activity

4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate (C₆H₁₆Cl₂N₂O₃) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound is characterized by a molecular weight of 235.11 g/mol and is typically found in a solid state with a purity of around 95% . The synthesis of this compound can be achieved through various methods, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing reducing agents such as lithium aluminum hydride.

- Substitution : Involving nucleophilic substitution reactions with alkyl halides or acyl chlorides .

Recent studies have focused on the binding affinity of this compound with various biological targets. Preliminary findings indicate potential interactions with:

- Enzymes : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptors : It may modulate receptor activity, influencing signal transduction processes .

The compound's mechanism of action likely involves:

- Binding to active sites : This can lead to the inhibition or activation of enzymes.

- Modulating receptor activity : Altering pathways related to various physiological responses.

- Interacting with nucleic acids : Potentially affecting gene expression and protein synthesis .

Pharmacological Applications

This compound has been explored for several therapeutic applications, including:

- Anticancer Activity : Research suggests it may have effects on cancer cell lines, particularly in hematological malignancies .

- Antimicrobial Properties : The compound shows promise in inhibiting bacterial growth, making it a candidate for further investigation in antimicrobial therapies .

- Neurological Implications : Its potential role in neuroprotection and treatment of neurodegenerative diseases is under investigation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Piperazine-2-carboxylic acid dihydrochloride | C₅H₁₀N₂O₂·2HCl | 0.97 |

| (S)-Piperazine-2-carboxylic acid dihydrochloride | C₅H₁₀N₂O₂·2HCl | 0.97 |

| (R)-Piperazine-2-carboxylic acid dihydrochloride | C₅H₁₀N₂O₂·2HCl | 0.97 |

| Methyl piperazine-2-carboxylate dihydrochloride | C₆H₁₄Cl₂N₂O₂ | 0.83 |

| 6-Methylpiperidine-2-carboxylic acid | C₇H₉N₂O₂ | 0.69 |

This table illustrates that while these compounds share structural characteristics, their specific biological activities may vary significantly due to differences in their chemical properties.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that the compound inhibited proliferation in multiple myeloma cell lines, suggesting its potential as a therapeutic agent against hematological cancers .

- Antimicrobial Testing : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .

- Neuroprotective Effects : Preliminary research suggests that the compound may protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-methyl-2-piperazinecarboxylic acid dihydrochloride hydrate, and how do they influence experimental design?

- Answer : The compound is a white to pale yellow crystalline solid with a melting point of 258°C. It is sparingly soluble in water but dissolves in polar organic solvents (e.g., methanol, DMSO). Stability is maintained under inert conditions, but it decomposes in the presence of oxidants, releasing toxic gases like HCl and nitrogen oxides . Researchers should prioritize anhydrous solvent systems and avoid prolonged storage to prevent degradation.

| Property | Value | Relevance to Research |

|---|---|---|

| Melting Point | 258°C | Indicates thermal stability up to this temperature |

| Solubility | Sparingly in water; soluble in polar solvents | Guides solvent choice for reactions or assays |

| Stability | Incompatible with oxidants | Requires inert storage conditions (e.g., argon) |

Q. What synthetic methodologies are recommended for preparing this compound?

- Answer : While direct synthesis routes for this compound are not explicitly detailed in the evidence, analogous piperazine derivatives are synthesized via multi-step protocols. A common approach involves:

Functionalization : Introducing the methyl and carboxylic acid groups to the piperazine backbone using alkylation or carboxylation reactions.

Salt Formation : Treating the free base with hydrochloric acid in aqueous or alcoholic media to form the dihydrochloride hydrate .

Purity is ensured via recrystallization or HPLC, with characterization by NMR (¹H/¹³C) and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

- Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

- Disposal : Follow hazardous waste regulations, as degradation products may include toxic gases .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Answer : Discrepancies may arise from variations in hydration states or impurities. To address this:

Characterize Hydration : Use thermogravimetric analysis (TGA) to quantify water content.

Purity Assessment : Validate via HPLC or elemental analysis.

Solvent Screening : Test solubility in deuterated solvents (e.g., D₂O, DMSO-d₆) monitored by NMR .

Q. What analytical techniques are most effective for studying the compound’s stability under different experimental conditions?

- Answer :

- Accelerated Stability Testing : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS or GC-MS.

- Kinetic Studies : Monitor decomposition rates using UV-Vis spectroscopy or NMR under varying pH and temperature conditions .

- Compatibility Testing : Assess interactions with common lab reagents (e.g., buffers, oxidants) using FTIR to detect structural changes .

Q. How does the structural modification (e.g., methyl and carboxylic acid groups) impact the compound’s reactivity in medicinal chemistry applications?

- Answer : The methyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables salt formation for solubility optimization. Comparative studies with analogs (e.g., 2-piperazinecarboxylic acid dihydrochloride) reveal:

- Reactivity : The methyl group may sterically hinder nucleophilic reactions at the piperazine nitrogen.

- Biological Activity : Functional groups influence binding affinity to targets like enzymes or receptors, as seen in related c-Met kinase inhibitors .

Methodological Considerations

-

Experimental Design :

- Dosage Optimization : For biological assays, conduct solubility trials in PBS or cell culture media to determine working concentrations.

- Control Experiments : Include parent piperazine derivatives to isolate the effects of methyl and carboxylic acid groups.

-

Data Interpretation :

- Use computational modeling (e.g., DFT or molecular docking) to predict interactions between the compound and biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.